molecular formula C8H9FN2O B6151420 (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide CAS No. 1923811-62-4

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide

Cat. No. B6151420
CAS RN: 1923811-62-4
M. Wt: 168.2
InChI Key:
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Description

(Z)-2-Fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide, also known as FMBC, is a small molecule used in the synthesis of various pharmaceuticals. FMBC is an important and versatile intermediate in the synthesis of various drugs, including those used to treat cancer, diabetes, and other diseases. FMBC has a wide range of applications in the field of medicinal chemistry due to its ability to be used as a reactant in a variety of reactions.

Mechanism of Action

The mechanism of action of (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide depends on the reaction it is used in. Generally, (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide acts as a reactant, allowing the desired product to be synthesized via a multi-step process. In some cases, (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide can also act as an inhibitor, blocking the reaction of a desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide depend on the reaction it is used in. Generally, (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide does not have any direct biochemical or physiological effects, as it is not a biologically active compound. However, (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide can be used in the synthesis of various biologically active compounds, which can then have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The use of (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide in lab experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a variety of reactions. Additionally, it is a mild reagent, meaning that it does not produce toxic byproducts or require harsh conditions for its use. However, (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide can be difficult to purify, and it is not very soluble in water.

Future Directions

There are several potential future directions for the use of (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide. It could be used in the synthesis of novel drugs or other biologically active compounds. Additionally, it could be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small-molecule inhibitors of various biological targets. Furthermore, it could be used in the synthesis of dyes, agrochemicals, and fragrances. Finally, it could be used in the development of new methods for the synthesis of various compounds.

Synthesis Methods

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide is synthesized via a multi-step synthesis process, starting with the reaction of 2-fluoro-N'-hydroxy-4-methylbenzene-1-carboxylic acid with an amine, such as ethylenediamine or triethylamine, in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide, which can then be further purified by recrystallization.

Scientific Research Applications

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide has been widely used in the synthesis of various pharmaceuticals, including those used to treat cancer, diabetes, and other diseases. It is also used in the synthesis of a variety of other compounds, such as dyes, agrochemicals, and fragrances. Additionally, (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small-molecule inhibitors of various biological targets.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide involves the reaction of 2-fluoro-4-methylbenzene-1-carboximidamide with hydroxylamine hydrochloride in the presence of a base to yield the desired product.", "Starting Materials": [ "2-fluoro-4-methylbenzene-1-carboximidamide", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2-fluoro-4-methylbenzene-1-carboximidamide and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol)", "Add the base (e.g. sodium hydroxide) to the reaction mixture and stir for a period of time (e.g. 1 hour) at room temperature", "Heat the reaction mixture to reflux for a period of time (e.g. 4 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. water) and dry to yield the desired product, (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide" ] }

CAS RN

1923811-62-4

Product Name

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide

Molecular Formula

C8H9FN2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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